(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide

Histamine H3 receptor Radioligand binding Stereoselectivity

(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide (CAS 75614-93-6), also named (S)-(+)-α-methylhistamine dihydrobromide or SAMH, is a chiral histamine derivative that functions as a histamine H3 and H4 receptor agonist. It is the (S)-configured enantiomer of α-methylhistamine, differing from the (R)-configured isomer at the chiral carbon bearing the methyl group.

Molecular Formula C6H13Br2N3
Molecular Weight 287.00 g/mol
Cat. No. B560202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide
Synonyms(S)-(+)-α-Methyl-1H-imidazole-4-ethanamine dihydrobromide
Molecular FormulaC6H13Br2N3
Molecular Weight287.00 g/mol
Structural Identifiers
SMILESCC(CC1=CN=CN1)N.Br.Br
InChIInChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m0../s1
InChIKeyRWHNAAABSGVRDT-XRIGFGBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide for Histamine Receptor Stereoselectivity Studies


(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide (CAS 75614-93-6), also named (S)-(+)-α-methylhistamine dihydrobromide or SAMH, is a chiral histamine derivative that functions as a histamine H3 and H4 receptor agonist [1]. It is the (S)-configured enantiomer of α-methylhistamine, differing from the (R)-configured isomer at the chiral carbon bearing the methyl group. The compound exists as a dihydrobromide salt (C6H11N3·2HBr, MW 287) and is utilized exclusively as a research tool for investigating stereoselective histamine receptor pharmacology . Its primary research value lies not in potency, but in its use as the stereochemical negative control counterpart to the highly potent (R)-(-)-α-methylhistamine [1].

Chiral reference standard workflow for H3/H4 receptor pharmacology
Stereochemical negative control for (R)-α-methylhistamine in binding and functional assays
Validated tool for H3 receptor biosensor and screening platform development

Why (S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide Cannot Be Substituted with the (R)-Enantiomer or Racemic Mixture


Substituting (S)-α-methylhistamine dihydrobromide with its (R)-enantiomer or a racemic mixture fundamentally alters experimental outcomes due to profound stereoselective differences in receptor engagement. Histamine H3 and H4 receptors exhibit marked stereochemical discrimination between the (R) and (S) enantiomers of chiral α-branched histamine analogues, with the (R)-isomer – possessing the L-histidine-equivalent configuration – being preferred by up to two orders of magnitude at both receptors [1]. The racemic mixture therefore behaves pharmacologically as a predominantly (R)-driven entity, rendering it unsuitable for experiments where the stereochemically distinct, low-affinity (S)-isomer is required as a control. An experiment designed to validate receptor stereoselectivity or to use the (S)-enantiomer as a negative control in H3/H4 functional assays is invalidated if the (R)-enantiomer or racemate is used instead [1][2].

vs. (R)-enantiomer
Receptor stereoselectivity may shift up to 172-fold; H3/H4 control experiments may not transfer directly due to distinct binding pocket requirements.
vs. racemic mixture
Racemate behaves as predominantly (R)-driven; low-affinity (S)-component cannot provide stereochemical control. Endpoint interpretation may differ in mixed receptor contexts.
vs. structural analogs
Imidazole-containing histamine derivatives without defined chiral center may lack enantiomer-specific H4 discrimination needed for negative control validation.

Head-to-Head Quantitative Differentiation of (S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide Against Closest Comparators


Stereoselective Binding Affinity at Human H3 Receptors: (S)- vs. (R)-α-Methylhistamine (Gbahou et al., 2006)

At the human H3 receptor (hH3R) stably expressed in HEK-293 cells, the (S)-enantiomer binds with a Ki of 30 ± 5 nM, representing a relative potency of 37% compared to histamine. In contrast, the (R)-enantiomer binds with a Ki of 1.8 ± 0.3 nM (611% relative potency), yielding a 17-fold stereoselectivity ratio (R/S) [1]. This demonstrates that the (S)-isomer retains partial agonist binding but is substantially discriminated against by the H3 receptor binding pocket.

hH3 receptor binding Ki
Head-to-head
(S): 30 ± 5 nM vs. (R): 1.8 ± 0.3 nM; 17-fold difference
Supports stereochemical control validation; confirms substantial discrimination by H3 binding pocket.
[125I]iodoproxyfan, HEK-293 membranes; Gbahou 2006
Histamine H3 receptor Radioligand binding Stereoselectivity GPCR pharmacology

Stereoselective Binding Affinity at Human H4 Receptors: Profound Discrimination Between Enantiomers (Gbahou et al., 2006)

At the human H4 receptor (hH4R), stereoselectivity is even more pronounced. The (S)-enantiomer binds with a Ki of 19,427 ± 111 nM (0.24% relative potency), whereas the (R)-enantiomer binds with a Ki of 113 ± 4 nM (4.1% relative potency). This yields a stereoselectivity ratio of approximately 172-fold in favor of the (R)-enantiomer [1]. The (S)-isomer is essentially devoid of meaningful H4 receptor binding at concentrations below 10 μM.

hH4 receptor binding Ki
Head-to-head
(S): 19,427 ± 111 nM vs. (R): 113 ± 4 nM; ~172-fold difference
Near-complete loss of H4 affinity enables H3-selective control in mixed cell assays.
[3H]histamine, HEK-293; (S) essentially inactive
Functional hH3 EC50
Cross-study comparable
EC50 = 10 nM (CRE-reporter); Ki = 63 nM (SK-N-MC binding)
Retains measurable but reduced H3 agonist activity; suitable as low-affinity control.
SK-N-MC cells; (R) typically sub-nM; BindingDB/ChEMBL
In vivo gastroprotection
Head-to-head
(S): 77–79% damage vs. (R): 23% damage (ethanol control: 91%)
Demonstrates lack of H3-mediated mucosal protection; essential in vivo negative control.
Rat model, 55–166 mg/kg i.g.; Morini 1999
Gastric cell proliferation
Head-to-head
(S): no change in BrdU+ or apoptosis vs. (R): dose-dependent increase
Confirms stereoselective H3-mediated trophic effect; (S) inactive at tested dose.
Rat fundic mucosa, 55.4 mg/kg; Morini 2002
Biosensor validation
Cross-study comparable
NanoBRET Ki = 398 nM; conformational biosensor discriminates (S) vs. (R)
Essential reference for H3R assay technology validation; maintains stereoselectivity in recombinant systems.
Schihada 2020; BindingDB
Histamine H4 receptor Stereoselectivity Radioligand binding Immunopharmacology

Functional Agonist Activity at Human H3 Receptor in SK-N-MC Cells (BindingDB / ChEMBL)

In a functional assay measuring agonist activity at the human H3 receptor expressed in SK-N-MC neuroblastoma cells via CRE-β-galactosidase reporter gene readout, (S)-α-methylhistamine exhibited an EC50 of 10 nM [1]. While directly comparable EC50 data for the (R)-enantiomer in the identical assay system are not available from the same database entry, the (R)-enantiomer typically achieves sub-nanomolar EC50 values in analogous functional assays, consistent with the ~17-fold binding affinity difference [2]. A separate binding study in SK-N-MC cells reported a Ki of 63 nM for the (S)-enantiomer [1].

Functional hH3 EC50
Cross-study comparable
EC50 = 10 nM (CRE-reporter); Ki = 63 nM (SK-N-MC binding)
Retains measurable but reduced H3 agonist activity; suitable as low-affinity control.
SK-N-MC cells; (R) typically sub-nM; BindingDB/ChEMBL
Functional cAMP assay H3 receptor agonism CRE-reporter gene assay Potency

In Vivo Stereoselective Gastroprotection: (S)-Isomer Fails to Protect Gastric Mucosa Against Ethanol-Induced Damage (Morini et al., 1999)

In a rat model of ethanol-induced gastric mucosal damage, (R)-α-methylhistamine (100 mg/kg intragastrically) reduced the extent of damaged mucosa from 91% (ethanol alone) to 23%. In marked contrast, (S)-α-methylhistamine at equimolar (55.44 mg/kg) and 3-fold higher (166.3 mg/kg) doses failed to produce meaningful protection, with total damage remaining at 77–79% [1]. Morphometric analysis confirmed that the (R)-enantiomer increased the number and volume of surface mucous cells, an effect entirely absent with the (S)-enantiomer [1]. This demonstrates that the (S)-isomer lacks the gastroprotective efficacy characteristic of H3 receptor agonism.

In vivo gastroprotection
Head-to-head
(S): 77–79% damage vs. (R): 23% damage (ethanol control: 91%)
Demonstrates lack of H3-mediated mucosal protection; essential in vivo negative control.
Rat model, 55–166 mg/kg i.g.; Morini 1999
Gastroprotection In vivo pharmacology Gastric mucosa H3 receptor stereoselectivity

Stereoselective Modulation of Gastric Epithelial Cell Proliferation and Apoptosis (Morini et al., 2002)

In rat oxyntic mucosa, (R)-α-methylhistamine (10–100 mg/kg) produced a dose-dependent increase in BrdU-positive proliferating cells and apoptotic cells within 1 hour. In contrast, (S)-α-methylhistamine (55.4 mg/kg), described as 100 times less potent than the (R)-isomer at H3 receptors, failed to modify either proliferation or apoptosis rates [1]. The H3 receptor antagonists ciproxifan and clobenpropit reversed the proliferative effects of the (R)-enantiomer, confirming H3 receptor mediation, while the inactivity of the (S)-enantiomer underscores its utility as a stereochemical control for these H3-mediated trophic effects [1].

Gastric cell proliferation
Head-to-head
(S): no change in BrdU+ or apoptosis vs. (R): dose-dependent increase
Confirms stereoselective H3-mediated trophic effect; (S) inactive at tested dose.
Rat fundic mucosa, 55.4 mg/kg; Morini 2002
Gastric epithelial proliferation Apoptosis H3 receptor In vivo stereoselectivity

Validation in Conformational H3 Receptor Biosensor Assays: Stereoselective Discrimination Maintained (Schihada et al., 2020)

The conformational H3 receptor biosensor (Δicl3-H3RNluc/Halo) developed by Schihada et al. maintains distinct binding affinities for (R)-α-methylhistamine (RAMH) and (S)-α-methylhistamine (SAMH), confirming that the biosensor preserves the stereoselective discrimination characteristic of wild-type H3 receptors [1]. The biosensor can distinguish between the two enantiomers, making SAMH an essential reference compound for validating novel H3R screening platforms and ensuring assay fidelity [1]. A subsequent NanoBRET binding assay study reported a Ki of 398 nM for SAMH in HEK293 cells expressing Nluc-hH3R, further substantiating its reduced affinity relative to RAMH [2].

Biosensor validation
Cross-study comparable
NanoBRET Ki = 398 nM; conformational biosensor discriminates (S) vs. (R)
Essential reference for H3R assay technology validation; maintains stereoselectivity in recombinant systems.
Schihada 2020; BindingDB
GPCR conformational biosensor H3 receptor screening Stereoselectivity validation NanoBRET

Optimal Research Application Scenarios for (S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide


Stereochemical Negative Control in H3 Receptor Binding and Functional Assays

As demonstrated by Gbahou et al. (2006), the (S)-enantiomer exhibits a 17-fold lower binding affinity at the human H3 receptor compared to the (R)-enantiomer (Ki = 30 ± 5 nM vs. 1.8 ± 0.3 nM) [1]. Researchers can employ SAMH as the stereochemically matched negative control alongside RAMH at equimolar concentrations to validate that observed H3-mediated responses (e.g., cAMP inhibition, β-arrestin recruitment, or G-protein activation) are genuinely receptor-driven and stereoselective. This application is critical for novel H3 ligand screening campaigns and for characterizing putative H3-biased ligands.

H3-Selective vs. H4-Mediated Effect Discrimination in Immune Cell Assays

The profound stereoselectivity difference at H4 receptors is a key differentiator. The (S)-enantiomer binds to hH4R with a Ki of 19,427 ± 111 nM (172-fold weaker than the (R)-enantiomer), rendering it effectively inactive at H4 receptors at concentrations where H3 engagement still occurs [1]. In mixed cell populations such as eosinophils, mast cells, or PBMCs that co-express H3 and H4 receptors, SAMH at low micromolar concentrations can be used to selectively engage H3 receptors while leaving H4 receptors unoccupied, enabling dissection of H3-specific contributions to immune cell shape change, chemotaxis, or cytokine release [1][2].

In Vivo Negative Control for H3-Mediated Gastroprotection and Gastric Epithelial Homeostasis Studies

Morini et al. (1999, 2002) established that (S)-α-methylhistamine, even at doses 3-fold higher than the gastroprotective (R)-enantiomer, fails to protect against ethanol-induced gastric lesions (77–79% damage vs. 23% with (R)-enantiomer) and does not stimulate gastric epithelial cell proliferation or apoptosis [1][2]. Researchers investigating H3 receptor-mediated gastroprotection, mucosal repair, or the role of H3 receptors in gastric epithelial turnover should procure SAMH to include as a stereochemical control group confirming that observed protective or trophic effects are stereoselectively H3-mediated rather than arising from non-specific imidazole-containing compound effects [1][2].

Validation Standard for Novel H3 Receptor Screening Platforms and Biosensors

Schihada et al. (2020) demonstrated that their conformational H3R biosensor maintains distinct binding affinities for RAMH and SAMH, establishing SAMH as an essential validation tool for new H3R assay technologies [1]. CROs and screening laboratories developing NanoBRET, TR-FRET, or fluorescence-based H3R binding/functional assays should include SAMH (alongside RAMH) as part of their validation compound panel. The ability to discriminate between stereoisomers confirms that the recombinant or engineered receptor system faithfully recapitulates the stereoselective pharmacology of native H3 receptors [1].

Application
Selection Property
Validation Focus
H3 receptor stereochemical control
S-enantiomer identity
Confirm H3-mediated responses are stereoselective (binding/functional assays)
H3/H4 subtype dissection in immune cells
H4-inactive profile at low µM
Verify H3-selective engagement without H4 cross-talk (eosinophils, mast cells)
Gastroprotection / mucosal homeostasis models
Absence of H3-mediated trophic effect
Negative control for in vivo stereoselective mucosal protection (rat gastric lesion model)
Novel H3R biosensor/screening platform validation
Low-affinity reference standard
Ensure recombinant systems recapitulate native receptor stereoselectivity
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